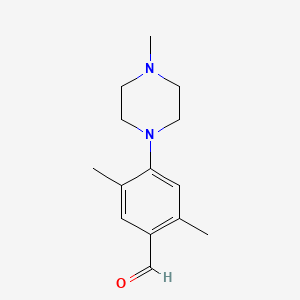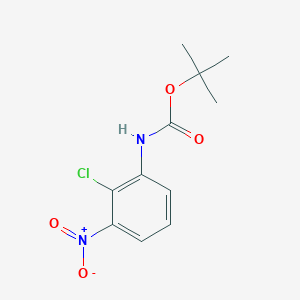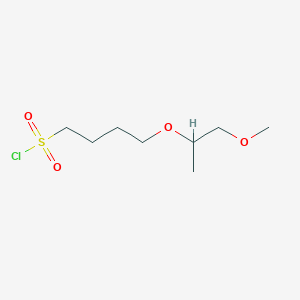
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C14H20N2O. It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include 2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzoic acid (oxidation), 2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzyl alcohol (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Applications De Recherche Scientifique
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: Similar structure but lacks the dimethyl substitution on the benzene ring.
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid: Contains a thieno[2,3-d]pyrimidine ring instead of a benzene ring.
(Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide: Contains a diazenecarbothioamide group instead of an aldehyde group.
Uniqueness
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethyl groups and the piperazine ring allows for versatile chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2,5-dimethyl-4-(4-methylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(12(2)8-13(11)10-17)16-6-4-15(3)5-7-16/h8-10H,4-7H2,1-3H3 |
Clé InChI |
JVFFTLJEJUHSRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCN(CC2)C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
![(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)

![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)








